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Compound of Interest

Compound Name: 3-(Methylamino)propan-1-ol

Cat. No.: B125474

Introduction

3-(Methylamino)propan-1-ol (CAS No. 42055-15-2) is a bifunctional organic molecule
incorporating both a secondary amine and a primary alcohol.[1][2][3][4] This structure makes it
a versatile building block in organic synthesis, particularly in the development of
pharmaceuticals and specialty chemicals. Its physical and chemical properties are directly
dictated by its molecular structure, and a thorough understanding of this structure is paramount
for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the
elucidation and confirmation of the molecular structure of 3-(methylamino)propan-1-ol.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
(methylamino)propan-1-ol. While direct experimental spectra for this specific compound are
not readily available in the public domain, this guide will leverage established principles of
spectroscopy and comparative data from analogous compounds to present a comprehensive
and predictive characterization. This approach is designed to equip researchers, scientists, and
drug development professionals with the knowledge to identify and characterize this molecule.

Molecular Structure and Expected Spectroscopic
Features

The structure of 3-(methylamino)propan-1-ol, with the chemical formula C4sH1:NO and a
molecular weight of 89.14 g/mol , is foundational to interpreting its spectra.[3][4] The molecule
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possesses four distinct carbon environments and several key proton environments, each of
which will give rise to characteristic signals in its NMR spectra. The hydroxyl (-OH) and
secondary amine (N-H) groups will produce distinct absorption bands in the IR spectrum.
Finally, the molecule's mass and fragmentation pattern will be determined by its molecular
weight and the relative stability of its fragments in mass spectrometry.

To visually represent the molecular structure and the forthcoming spectral assignments, a
diagram is provided below.

Figure 1: Molecular structure of 3-(methylamino)propan-1-ol with atom numbering for NMR
assignments.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information
about the hydrogen atom environments in a molecule. Based on the structure of 3-
(methylamino)propan-1-ol, we can predict the chemical shifts, multiplicities, and integration
values for each unique proton.

Experimental Protocol for *H NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(methylamino)propan-1-ol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or D20). The choice of solvent can affect the
chemical shifts of labile protons (OH and NH).

 Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
e Acquisition Parameters:

o Pulse Sequence: A standard single-pulse sequence.

[¢]

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

[¢]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-12 ppm.
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» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the
residual solvent peak as an internal standard (e.g., CHCIs at 7.26 ppm).

Predicted *H NMR Data and Interpretation

The predicted *H NMR spectral data for 3-(methylamino)propan-1-ol is summarized in the
table below. These predictions are based on the analysis of similar structures, such as 3-
aminopropanol and 3-(dimethylamino)-1-propanol.[5]

Predicted Coupling
Proton . . N :
_ Chemical Shift Multiplicity Integration Constant (J,
Assignment
(ppm) Hz)
H-1 (-CH2-OH) ~3.7 Triplet 2H ~6.0
H-2 (-CH2-) ~1.7 Quintet 2H ~6.0
H-3 (-CH2-N) ~2.7 Triplet 2H ~6.0
H-4 (N-CHs) ~2.4 Singlet 3H -
N-H Variable (1.0-3.0) Broad Singlet 1H -
O-H Variable (1.5-4.0) Broad Singlet 1H -

Interpretation:

e H-1 (-CH2-OH): These protons are adjacent to the electronegative oxygen atom, causing
them to be deshielded and appear at a downfield chemical shift of approximately 3.7 ppm.
They will be split into a triplet by the two neighboring H-2 protons.

e H-2 (-CHz-): This methylene group is situated between two other methylene groups and will
experience splitting from both H-1 and H-3 protons. This will result in a more complex
multiplet, likely a quintet, centered around 1.7 ppm.

e H-3 (-CH2-N): These protons are adjacent to the nitrogen atom, leading to a downfield shift to
around 2.7 ppm. They will be split into a triplet by the neighboring H-2 protons.
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e H-4 (N-CHs): The methyl group protons attached to the nitrogen will appear as a singlet at
approximately 2.4 ppm, as there are no adjacent protons to cause splitting.

e N-H and O-H Protons: The chemical shifts of the amine and hydroxyl protons are variable
and depend on factors such as solvent, concentration, and temperature. They typically
appear as broad singlets due to rapid chemical exchange and quadrupole broadening from
the nitrogen atom.

3C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments
within a molecule. For 3-(methylamino)propan-1-ol, four distinct carbon signals are expected.

Experimental Protocol for **C NMR Acquisition

o Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated
solvent) is typically used for 13C NMR compared to 'H NMR.

 Instrumentation: The spectrum should be acquired on a spectrometer with a carbon probe,
typically at a frequency of 75 MHz or higher.

e Acquisition Parameters:

[e]

Pulse Sequence: A standard proton-decoupled pulse sequence.

o

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due
to the low natural abundance of 13C.

o

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-220 ppm.

o Data Processing: Similar to *H NMR, the data is processed with Fourier transformation,
phasing, and baseline correction. The solvent peak is used for chemical shift calibration
(e.g., CDCls at 77.16 ppm).

Predicted **C NMR Data and Interpretation

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b125474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The predicted 3C NMR chemical shifts are presented in the table below, with assignments
based on the molecular structure and comparison with related compounds.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-CH2-OH) ~62
C-2 (-CHz2-) ~32
C-3 (-CH2-N) ~50
C-4 (N-CHs) ~36

Interpretation:

e C-1 (-CH2-OH): The carbon directly attached to the electronegative oxygen atom is the most
deshielded of the sp3 carbons and is expected to resonate at the lowest field, around 62

ppm.

e C-2 (-CHz-): This central methylene carbon is the most shielded of the propyl chain carbons,
with an expected chemical shift of approximately 32 ppm.

e C-3 (-CHz-N): The carbon atom bonded to the nitrogen is deshielded, appearing at a
chemical shift of about 50 ppm.

e C-4 (N-CHs): The methyl carbon attached to the nitrogen is expected to have a chemical shift
of around 36 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

e Sample Preparation: For a liquid sample like 3-(methylamino)propan-1-ol, the spectrum
can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
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e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1.
o Number of Scans: 16-32 scans are usually sufficient.
o Resolution: 4 cm~1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum.

Predicted IR Data and Interpretation

The predicted key IR absorption bands for 3-(methylamino)propan-1-ol are listed below.

Wavenumber (cm~?) Vibrational Mode Functional Group
3400-3200 (broad) O-H stretch Alcohol
3350-3310 (medium) N-H stretch Secondary Amine
2940-2820 (strong) C-H stretch Alkane

1470-1440 (medium) C-H bend Alkane

1150-1050 (strong) C-O stretch Primary Alcohol
1150-1080 (medium) C-N stretch Aliphatic Amine

Interpretation:

e O-H and N-H Stretching: A broad and intense band in the region of 3400-3200 cm~1is
characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen
bonding. Overlapping with this, a medium intensity peak around 3350-3310 cm~* is expected
for the N-H stretch of the secondary amine.

¢ C-H Stretching: Strong absorptions in the 2940-2820 cm~! region are due to the stretching
vibrations of the C-H bonds in the methyl and methylene groups.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b125474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C-O and C-N Stretching: A strong band for the C-O stretch of the primary alcohol is
anticipated in the 1150-1050 cm~* range. The C-N stretching vibration of the aliphatic amine
is expected to appear in the 1150-1080 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The liquid sample can be introduced directly via a heated probe or
through a gas chromatograph (GC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the
ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

e Molecular lon (M*): The molecular ion peak is expected at an m/z of 89, corresponding to
the molecular weight of 3-(methylamino)propan-1-ol.

o Key Fragmentation Pathways:

o Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common
fragmentation pathway for amines. This would result in a prominent peak at m/z 44,
corresponding to the [CH2=NCHs]* ion.

o Loss of a hydrogen radical: A peak at m/z 88 (M-1) may be observed.
o Loss of a methyl radical: A peak at m/z 74 (M-15) from the loss of the N-methyl group.
o Loss of a hydroxyl radical: A peak at m/z 72 (M-17).

o Loss of CH20H: A peak at m/z 58 (M-31) from the loss of the hydroxymethyl radical.
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Figure 2: Predicted major fragmentation pathways for 3-(methylamino)propan-1-ol in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-
(methylamino)propan-1-ol. The presented *H NMR, 3C NMR, IR, and MS data, derived from
established spectroscopic principles and comparative analysis, offer a robust framework for the
identification and structural elucidation of this compound. The provided experimental protocols
serve as a practical starting point for researchers acquiring their own data. This guide is
intended to be a valuable resource for scientists and professionals in the fields of chemical
synthesis and drug development, enabling them to confidently work with and characterize 3-
(methylamino)propan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.chemscene.com/42055-15-2.html?productObj=CS-W007469
https://cymitquimica.com/products/IN-DA003I8P/3-methylamino-1-propanol/
https://pubchem.ncbi.nlm.nih.gov/compound/10148986
https://pubchem.ncbi.nlm.nih.gov/compound/10148986
https://www.sigmaaldrich.com/HK/zh/product/aldrich/715662
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Dimethylamino_-1-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Dimethylamino_-1-propanol
https://www.benchchem.com/product/b125474#spectroscopic-data-for-3-methylamino-propan-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b125474#spectroscopic-data-for-3-methylamino-propan-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b125474#spectroscopic-data-for-3-methylamino-propan-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b125474#spectroscopic-data-for-3-methylamino-propan-1-ol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b125474?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

